Medicarpin

Osteoporosis Bone Regeneration Estrogen Receptor Beta Agonism

Medicarpin (CAS 32383-76-9, molecular formula C16H14O4, molecular weight 270.28) is a pterocarpan phytoalexin belonging to the isoflavonoid class, naturally produced by legumes including Medicago sativa (alfalfa) and Butea monosperma in response to pathogenic stress. It is characterized by a coumarono[3,2-c]chromane skeleton with two asymmetric centers at positions 6a and 11a, yielding stereoisomers with distinct biological activities.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 32383-76-9
Cat. No. B1676140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedicarpin
CAS32383-76-9
Synonyms6a,11a-dihydro-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-3-ol
medicarpin
medicarpin, (6aS-cis)-isomer
medicarpin, (cis-(+-))-isome
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
InChIInChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1
InChIKeyNSRJSISNDPOJOP-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Medicarpin (CAS 32383-76-9): A Pterocarpan Phytoalexin with Quantifiable Osteogenic and Neuroprotective Differentiation


Medicarpin (CAS 32383-76-9, molecular formula C16H14O4, molecular weight 270.28) is a pterocarpan phytoalexin belonging to the isoflavonoid class, naturally produced by legumes including Medicago sativa (alfalfa) and Butea monosperma in response to pathogenic stress [1]. It is characterized by a coumarono[3,2-c]chromane skeleton with two asymmetric centers at positions 6a and 11a, yielding stereoisomers with distinct biological activities [1]. Unlike many isoflavonoids, medicarpin exhibits measurable oral bioavailability (17.43-22.34% in rat models), estrogen receptor β (ERβ) selectivity with no uterine estrogenicity, and demonstrated in vivo efficacy in bone regeneration and neuroprotection models [2].

Why Pterocarpan Analogs and Racemic Mixtures Cannot Substitute for Enantiomerically Pure (+)-Medicarpin


Generic substitution with racemic medicarpin or structurally related pterocarpans (e.g., maackiain, pisatin, glyceollins) is precluded by stereospecific receptor interactions and divergent pharmacokinetic profiles. (+)-(6aS,11aS)-medicarpin significantly increases bone morphogenetic protein-2 (BMP2) expression and the bone-specific transcription factor Runx-2 mRNA, whereas the (−)-(6aR,11aR) enantiomer produces opposite effects, and the racemate (±)-medicarpin yields a muted combined response [1]. Additionally, medicarpin exhibits superior oral bioavailability (17.43-22.34%) compared to structurally similar pterocarpans like maackiain, which possesses low bioavailability and rapid elimination rates [2]. These stereochemical and pharmacokinetic distinctions make in-class compound interchange scientifically invalid.

Quantitative Differentiation of Medicarpin: Head-to-Head and Cross-Study Evidence


Enantiomer-Specific Osteogenic Activity: (+)-Medicarpin Activates BMP2 and Runx-2 While (−)-Enantiomer Suppresses

A direct comparative mechanism study of medicarpin enantiomers demonstrated stereospecific osteogenic activity. (+)-(6aS,11aS)-medicarpin significantly increased bone morphogenetic protein-2 (BMP2) expression and the level of bone-specific transcription factor Runx-2 mRNA in calvarial osteoblast cells. In contrast, (−)-(6aR,11aR)-medicarpin produced opposite effects, suppressing osteogenic transcription factors. The racemate (±)-medicarpin exhibited a combined effect reflecting contributions from both enantiomers, resulting in attenuated osteogenic potency relative to the pure (+)-enantiomer [1].

Osteoporosis Bone Regeneration Estrogen Receptor Beta Agonism

Oral Bioavailability of Medicarpin (17.43-22.34%) Enables In Vivo Dosing Without Parenteral Administration

Medicarpin exhibits measurable oral bioavailability enabling preclinical in vivo studies via oral gavage. In female Sprague-Dawley rats, medicarpin demonstrated oral bioavailability of 17.43% with rapid absorption (Tmax = 15 min) and 81.61% plasma protein binding [1]. A separate study reported oral bioavailability of 22.34% in rats, confirming consistent oral absorption across independent investigations [2]. In contrast, structurally related pterocarpans such as maackiain possess low bioavailability with rapid elimination rates, limiting their utility for oral therapeutic development [3].

Pharmacokinetics Oral Dosing Drug Development

In Vivo Arthritis Prevention: Medicarpin at 10 mg/kg/day Oral Dose Prevents Cartilage Erosion and Restores Cytokine Balance

In a collagen-induced arthritis (CIA) model in ovariectomized DBA/1J mice, medicarpin administered orally at 10.0 mg/kg body weight daily for one month prevented alteration of TH-17/Treg ratio and reduced osteoclastogenesis. Micro-CT analysis demonstrated prevention of cartilage erosion in joints and restoration of trabecular bone loss in distal tibia. Treatment down-regulated pro-inflammatory cytokines TNF-α, IL-6, and IL-17A while up-regulating anti-inflammatory cytokine IL-10, and significantly restored serum cartilage oligomeric matrix protein (COMP) levels compared to untreated CIA controls [1].

Rheumatoid Arthritis Inflammation Postmenopausal Osteoimmunology

Blood-Brain Barrier Permeability: Medicarpin's Pterocarpan Skeleton Confers Superior CNS Access vs. Isoflavones

A comparative PAMPA-BBB permeability assessment of Ononis isoflavonoids evaluated medicarpin alongside formononetin, calycosin D, onogenin, sativanone, and maackiain. Medicarpin exhibited log P values between 2.21-3.03 and log D7.4 values between 2.48-3.03, indicating optimal polarity for blood-brain barrier (BBB) permeation. Effective permeability values (log Pe) ranged from -5.60 to -4.45 across all compounds, with structure-dependent differences demonstrating that the pterocarpan skeleton (medicarpin, maackiain) was the most preferred structural class for BBB penetration, followed by isoflavanones, then isoflavones [1].

Neuroprotection Blood-Brain Barrier CNS Drug Delivery

Medicarpin Application Scenarios: Evidence-Driven Use Cases for Research and Development


Enantiomerically Pure (+)-Medicarpin for Osteogenic Differentiation and Bone Regeneration Studies

Researchers investigating estrogen receptor β (ERβ)-mediated osteogenesis should procure (+)-(6aS,11aS)-medicarpin rather than racemic mixtures or alternative pterocarpans. Evidence demonstrates that (+)-medicarpin significantly increases BMP2 and Runx-2 mRNA expression in calvarial osteoblasts, whereas the (−)-enantiomer produces suppressive effects that antagonize bone-forming activity [1]. Racemic medicarpin yields attenuated osteogenic potency due to opposing enantiomer activities [1]. This stereochemical specificity makes enantiomerically pure (+)-medicarpin essential for reproducible osteogenic assays and bone regeneration studies.

Oral Dosing in Preclinical Osteoporosis and Arthritis Models

Investigators conducting in vivo studies of postmenopausal osteoporosis or rheumatoid arthritis can utilize medicarpin's quantified oral bioavailability (17.43-22.34%) to design oral gavage dosing regimens without parenteral administration [2]. Validated pharmacokinetic parameters—rapid absorption (Tmax=15 min), 81.61% protein binding, and pH stability—enable predictable systemic exposure [2]. A benchmark effective dose of 10 mg/kg/day orally for 30 days has been established in the CIA-OVx mouse model, demonstrating prevention of cartilage erosion, restoration of trabecular bone, and cytokine modulation [3].

CNS-Targeted Neuroprotection and Neuroinflammation Research

For studies requiring blood-brain barrier penetration, medicarpin's pterocarpan skeleton provides structurally validated CNS accessibility superior to isoflavone-class compounds. PAMPA-BBB data confirm that pterocarpans (medicarpin, maackiain) represent the most preferred structural class for BBB permeation among Ononis-derived isoflavonoids, with log P values of 2.21-3.03 indicating optimal lipophilicity for CNS entry [4]. In vivo validation in a murine cerebral ischemia/reperfusion model demonstrated that medicarpin (0.5-1.0 mg/kg i.v.) reduced brain infarction, preserved BBB integrity, and decreased p65NF-κB and caspase-3 expression [5].

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